molecular formula C6H4N4O2 B7968007 1h-Pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

1h-Pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

Numéro de catalogue: B7968007
Poids moléculaire: 164.12 g/mol
Clé InChI: WPJPIMHGGGPFKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1H-Pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a bicyclic heterocyclic compound featuring fused pyrazole and pyrimidine rings with a carboxylic acid substituent at the 3-position. This scaffold is pharmacologically significant due to its structural resemblance to purine bases, enabling interactions with enzymes like phosphodiesterases (PDEs) and kinases. Derivatives of this compound, such as 1-(1-(2-ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic acid, have been patented for therapeutic applications, including cardiovascular diseases, metabolic disorders, and sexual dysfunction . The compound’s synthesis involves multi-step reactions, including dichlorination and substitution steps, yielding intermediates like 5,7-dichloro-1-(2-ethoxyethyl)-3-ethyl-1H-pyrazolo[4,3-d]pyrimidine (LCMS m/z 289) .

Propriétés

IUPAC Name

1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)5-4-3(9-10-5)1-7-2-8-4/h1-2H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJPIMHGGGPFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)C(=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 1H-Pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the preparation of a pyrazole derivative, which is then subjected to cyclization with a suitable pyrimidine precursor. The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .

In industrial settings, the production of this compound may be scaled up using optimized synthetic routes that ensure high yield and purity. These methods often involve continuous flow processes and the use of automated reactors to maintain consistent reaction conditions and minimize human error .

Analyse Des Réactions Chimiques

1H-Pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Kinase Inhibitors
1H-Pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is primarily recognized for its utility in designing kinase inhibitors. Kinases are critical enzymes involved in cellular signaling pathways, and their dysregulation is often linked to cancer. This compound has been studied extensively as a scaffold for developing inhibitors targeting cyclin-dependent kinases (CDKs) and Src kinases, both of which are pivotal in cell cycle regulation and tumorigenesis.

  • CDK Inhibition : Research indicates that derivatives of this compound can effectively inhibit CDK2, leading to cell cycle arrest in cancer cells. For instance, compounds derived from this scaffold have shown promising IC50 values (the concentration required to inhibit 50% of the target) in preclinical studies, suggesting their potential as anticancer agents .
  • Src Kinase Inhibition : A series of pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their Src kinase inhibitory activities. Some derivatives demonstrated potent inhibition with IC50 values as low as 0.47 µM, indicating strong potential for treating cancers characterized by Src overexpression .

Biological Studies

The compound is also employed in biological studies to elucidate its interactions with various biological targets:

  • Mechanism of Action : The mechanism typically involves binding to the ATP-binding site of kinases, thereby inhibiting their activity and triggering apoptosis in cancer cells. This interaction has been thoroughly characterized through molecular modeling studies, which help predict the efficacy of new derivatives .

Chemical Biology

In chemical biology, 1H-Pyrazolo[4,3-d]pyrimidine-3-carboxylic acid serves as a tool for probing cellular pathways:

  • Pathway Analysis : Researchers utilize this compound to explore the role of specific kinases in cellular processes such as proliferation and apoptosis. By inhibiting these pathways, scientists can better understand their contributions to disease states .

Industrial Applications

Beyond academic research, this compound has potential industrial applications:

  • Pharmaceutical Development : The versatility of the pyrazolo[4,3-d]pyrimidine scaffold allows for modifications that can enhance pharmacological properties. This adaptability makes it a valuable asset in pharmaceutical development aimed at creating novel therapeutic agents .

Summary of Key Findings

Application AreaKey Findings
Medicinal ChemistryEffective scaffold for CDK and Src kinase inhibitors; compounds show low IC50 values.
Biological StudiesMechanism involves ATP-binding site inhibition leading to apoptosis; characterized via modeling.
Chemical BiologyUsed to probe cellular pathways; aids in understanding disease mechanisms.
Industrial ApplicationsValuable for developing new pharmaceuticals with optimized properties.

Mécanisme D'action

The mechanism of action of 1H-Pyrazolo[4,3-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and inhibit their activity, leading to alterations in cellular processes. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular data, and applications:

Compound Name Molecular Formula CAS Number Key Substituents/Modifications Applications/Activity Reference
1H-Pyrazolo[4,3-d]pyrimidine-3-carboxylic acid (core structure) C₇H₅N₄O₂ N/A Carboxylic acid at 3-position Pharmacophore for kinase/PDE inhibitors; precursor for therapeutic derivatives
Ethyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate C₈H₆Cl₂N₄O₂ N/A Ethyl ester, 5,7-dichloro substituents Intermediate in synthesis of active pharmaceutical ingredients (APIs)
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic Acid C₇H₅ClN₄O₂ 1509620-74-9 5-chloro, 1-methyl substituents Pesticide intermediate; surface treatment agent
4-Amino-1-methylpyrazolo[3,4-d]pyrimidine-3-carboxylic Acid C₇H₇N₅O₂ 54814-49-2 4-amino, 1-methyl substituents Potential kinase inhibitor; research chemical
3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine C₉H₁₂N₄ N/A 3-isobutyl substituent PDE inhibitor candidate; structural analog for drug discovery
1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid C₁₁H₁₃N₃O₂ 832743-11-0 Ethyl and methyl substituents on pyridine ring Investigational compound for metabolic disorders
Pyrazolo[4,3-c]pyridin-4(5H)-ones Varies N/A Ketone at 4-position, fused pyridine-pyrazole system ATP-competitive kinase inhibitors; anticancer research

Structural and Pharmacological Differences

  • Substituent Effects: 5-Chloro-1-methyl derivative (CAS 1509620-74-9) exhibits enhanced lipophilicity due to chloro and methyl groups, making it suitable for non-pharmaceutical applications like pesticides . Piperidine-4-carboxylic acid derivative (from ) includes a bulky piperidine group, improving target specificity for cardiovascular and CNS disorders . 4-Amino-1-methyl analog (CAS 54814-49-2) introduces hydrogen-bonding capability via the amino group, enhancing kinase binding .
  • Activity Profile :

    • The core scaffold (1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid) lacks intrinsic activity but serves as a template for derivatization .
    • Pyrazolo[4,3-c]pyridin-4(5H)-ones demonstrate direct kinase inhibition due to their planar structure and hydrogen-bonding motifs .

Activité Biologique

1H-Pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of 1H-Pyrazolo[4,3-d]pyrimidine-3-carboxylic Acid

1H-Pyrazolo[4,3-d]pyrimidine derivatives are recognized for their ability to inhibit various biological pathways involved in tumor growth and progression. The compound's structure allows it to interact with key molecular targets, which has been explored in several studies.

1H-Pyrazolo[4,3-d]pyrimidine-3-carboxylic acid exhibits its anticancer activity primarily through the following mechanisms:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : This compound has been shown to inhibit CDKs, which play a crucial role in cell cycle regulation. By blocking these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
  • Inhibition of Epidermal Growth Factor Receptor (EGFR) : Several derivatives have been synthesized to act as EGFR inhibitors. For instance, compound 12b demonstrated potent anti-proliferative activity against A549 and HCT-116 cancer cells with IC50 values of 8.21 µM and 19.56 µM respectively . This inhibition leads to reduced tumor growth and increased apoptosis.
  • Induction of Apoptosis : Flow cytometric analyses revealed that treatment with these compounds significantly increases the apoptotic cell population. For example, compound 12b was found to increase the BAX/Bcl-2 ratio by 8.8-fold, indicating enhanced pro-apoptotic signaling .

In Vitro Studies

Numerous studies have evaluated the in vitro efficacy of 1H-pyrazolo[4,3-d]pyrimidine derivatives against various cancer cell lines. The following table summarizes key findings:

CompoundCell LineIC50 (µM)Mechanism
1aA549 (Lung Cancer)2.24Induces apoptosis
12bMDA-MB-468 (Breast Cancer)8.21EGFR inhibition
12bHCT-116 (Colon Cancer)19.56EGFR inhibition
1dMCF-7 (Breast Cancer)1.74Induces apoptosis

Case Studies

Recent case studies have highlighted the potential clinical applications of these compounds:

  • Renal Anemia Treatment : Pyrazolo[4,3-d]pyrimidine derivatives have been identified as promising agents for treating renal anemia through the inhibition of hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD). This action stabilizes HIFα subunits and promotes erythropoietin production .
  • Tumor Growth Inhibition : A study demonstrated that certain pyrazolo[4,3-d]pyrimidine derivatives could significantly inhibit tumor growth in vivo when administered orally to anemic model rats, showcasing their potential as therapeutic agents .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.